Narasino

Description

Properties

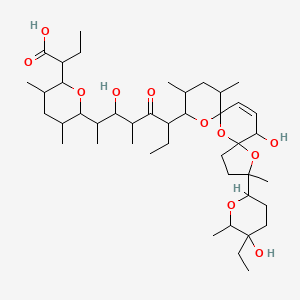

IUPAC Name |

2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKXXVVRRDYCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H72O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860680 | |

| Record name | 2-(6-{6-[2-(5-Ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-2,10,12-trimethyl-1,6,8-trioxadispiro[4.1.5~7~.3~5~]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl}-3,5-dimethyloxan-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Narasin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55134-13-9 | |

| Record name | Salinomycin, 4-methyl-, (4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Narasin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 - 200 °C | |

| Record name | Narasin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide to Environmental Research Opportunities in Narashino, Japan

For Immediate Release

Narashino, Japan – A comprehensive analysis of the environmental research landscape in and around Narashino, Chiba Prefecture, reveals a robust network of academic institutions and governmental bodies actively engaged in cutting-edge environmental science. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the key research opportunities, methodologies, and available data in the region.

Key Research Institutions and Opportunities

Narashino and the broader Chiba Prefecture are home to several universities and research centers with a strong focus on environmental studies. These institutions offer a range of opportunities for collaboration, postgraduate research, and professional development.

Chiba University , a leading national university, is at the forefront of environmental research in the region. Its Center for Environmental Remote Sensing (CEReS) is a national hub for joint usage and research, focusing on innovative remote sensing technology, integrated use of geoinformation, and advanced applications of satellite data to address issues like climate change and biodiversity loss.[1] The Graduate School of Horticulture at Chiba University also contributes significantly to environmental research, with studies on bioremediation, the role of landscapes in human-nature interaction, and sustainable agriculture.

The Chiba Institute of Technology , located in Narashino, offers graduate programs in Civil and Environmental Engineering, with a focus on infrastructure development, urban planning, and environmental conservation. The institute emphasizes hands-on, project-based learning, providing a strong foundation for practical environmental solutions.

Toho University , with a campus in Narashino, has a Faculty of Science that includes a Department of Environmental Science. Research at Toho University encompasses areas such as environmental planning, with a focus on citizen participation and consensus-building in environmental decision-making.

Nihon University's College of Industrial Technology , also in Narashino, has a Center of Exchange for Research and Technology that facilitates joint research in fields including sustainable engineering and applied molecular chemistry.

Data Presentation: Environmental Quality in Narashino

Quantitative data on environmental parameters is crucial for assessing the local environment and identifying research needs. The following tables summarize recent air quality data for Narashino.

Table 1: Air Quality Index (AQI) and Pollutant Concentrations in Narashino

| Parameter | Value | Unit |

| Air Quality Index (AQI) | 70 | - |

| PM2.5 | 21 | µg/m³ |

| PM10 | 32 | µg/m³ |

| NO2 | 24 | ppb |

| SO2 | 1 | ppb |

| O3 | 8 | ppb |

| CO | 496 | ppb |

Source: Real-time air pollution data.[2]

Table 2: Air Quality Scale and Health Implications

| AQI Range | Air Pollution Level | Health Implications |

| 0 - 50 | Good | Air quality is considered satisfactory, and air pollution poses little or no risk. |

| 51 - 100 | Moderate | Air quality is acceptable; however, for some pollutants there may be a moderate health concern for a very small number of people who are unusually sensitive to air pollution. |

| 101 - 150 | Unhealthy for Sensitive Groups | Members of sensitive groups may experience health effects. The general public is not likely to be affected. |

| 151 - 200 | Unhealthy | Everyone may begin to experience health effects; members of sensitive groups may experience more serious health effects. |

| 201 - 300 | Very Unhealthy | Health warnings of emergency conditions. The entire population is more likely to be affected. |

| 301 - 500 | Hazardous | Health alert: everyone may experience more serious health effects. |

Source: AccuWeather.[3]

Experimental Protocols

This section details selected experimental methodologies relevant to the research interests in the Narashino area.

Protocol 1: Phytoremediation of Heavy Metal-Contaminated Soil

Objective: To assess the potential of selected plant species for the removal of heavy metals from contaminated soil. This protocol is based on general methodologies used in phytoremediation studies.[4][5][6][7][8]

Methodology:

-

Soil and Plant Collection:

-

Collect heavy metal-polluted soil samples from a designated industrial or agricultural site.

-

Collect heavy metal-free soil from a control site.

-

Acquire seeds of the plant species to be tested (e.g., Phaseolus vulgaris, Arachis hypogaea).[6]

-

-

Experimental Setup:

-

Establish a pot experiment with contaminated soil and a control group with uncontaminated soil.

-

Sow the seeds in the pots and maintain them under controlled greenhouse conditions for a specified period (e.g., 62 days).[6]

-

-

Sample Analysis:

-

At the end of the experimental period, harvest the plants.

-

Separate the plants into roots and leaves.

-

Digest the plant samples and analyze for heavy metal concentrations using standard analytical techniques such as Atomic Absorption Spectrometry (AAS).

-

Analyze the initial and final soil samples for heavy metal concentrations.

-

-

Data Calculation:

-

Bioaccumulation Factor (BAF): Calculate the ratio of the heavy metal concentration in the plant tissue to the concentration in the soil.

-

Translocation Factor (TF): Calculate the ratio of the heavy metal concentration in the leaves to the concentration in the roots.

-

Protocol 2: Greenhouse Gas Monitoring using Satellite Data

Objective: To retrieve and analyze atmospheric concentrations of greenhouse gases (e.g., CO2, CH4) using satellite-based remote sensing data. This protocol is based on methodologies employed by Chiba University's Center for Environmental Remote Sensing.[1]

Methodology:

-

Data Acquisition:

-

Acquire thermal infrared band data from greenhouse gas observation satellites such as GOSAT/TANSO-FTS.[1]

-

-

Algorithm Application:

-

Utilize a developed algorithm to retrieve the vertical profiles of CO2 and CH4 concentrations from the satellite data.[1]

-

-

Data Analysis and Visualization:

-

Process the retrieved data to generate three-dimensional datasets of greenhouse gas concentrations.

-

Analyze the data to understand the transport of greenhouse gases from the surface to the upper atmosphere.

-

Visualize the data using appropriate software to identify spatial and temporal patterns.

-

-

Data Dissemination:

-

Release the processed data to the public through dedicated web portals.[1]

-

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks and workflows relevant to environmental research in the Narashino area.

Caption: A generalized workflow for a phytoremediation experiment.

Caption: A workflow for monitoring greenhouse gases using satellite remote sensing.

Caption: A simplified logical flow of the Environmental Impact Assessment (EIA) process.

References

- 1. Researchï½Center for Environmental Remote Sensing, Chiba University [cr.chiba-u.jp]

- 2. aqi.in [aqi.in]

- 3. Narashino-shi, Chiba, Japan Air Quality Index | AccuWeather [accuweather.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Public Health Data of Narashino City, Chiba: A Technical Guide

This technical guide provides a comprehensive overview of the public health landscape in Narashino City, Chiba Prefecture. The data herein is compiled from official municipal and prefectural sources, intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data in structured tables, details the methodologies of data collection, and provides visualizations of relevant public health workflows and structures.

Data Presentation

The following tables summarize the most recent public health and welfare statistics for Narashino City. The data is primarily sourced from the "Reiwa 6th Edition Narashino City Statistical Book," published in 2025, and reflects the latest available data at the time of publication.[1][2]

Medical Facilities and Personnel

This table provides an overview of the healthcare infrastructure in Narashino City, including the number of medical facilities and licensed healthcare professionals.

| Category | Count | As of | Data Source |

| Medical Facilities | |||

| Hospitals | 8 | March 31, 2023 | Health and Welfare Department |

| General Clinics | 100 | March 31, 2023 | Health and Welfare Department |

| Dental Clinics | 78 | March 31, 2023 | Health and Welfare Department |

| Pharmacies | 85 | March 31, 2023 | Health and Welfare Department |

| Medical Personnel | |||

| Physicians | 523 | December 31, 2022 | Chiba Prefecture |

| Dentists | 192 | December 31, 2022 | Chiba Prefecture |

| Pharmacists | 487 | December 31, 2022 | Chiba Prefecture |

| Public Health Nurses | 30 | April 1, 2023 | Health and Welfare Department |

| Midwives | 1 | April 1, 2023 | Health and Welfare Department |

| Nurses | 1,733 | March 31, 2023 | Health and Welfare Department |

Health and Welfare Services

This section details the provision of various health and welfare services to the citizens of Narashino.

| Service Category | Indicator | Value | Fiscal Year | Data Source |

| National Health Insurance | Number of Insured Persons | 49,981 | 2023 | Health and Welfare Department |

| Medical Expenses per Insured Person (JPY) | 363,205 | 2022 | Health and Welfare Department | |

| Latter-Stage Elderly Medical Care | Number of Insured Persons | 21,927 | 2023 | Health and Welfare Department |

| Medical Expenses per Insured Person (JPY) | 933,492 | 2022 | Health and Welfare Department | |

| Long-Term Care Insurance | Number of Insured Persons (Type 1) | 41,530 | 2023 | Health and Welfare Department |

| Number of Certified for Long-Term Care | 7,654 | 2023 | Health and Welfare Department | |

| Welfare for Persons with Disabilities | Holders of Physical Disability Certificate | 3,991 | 2023 | Health and Welfare Department |

| Holders of Mental Disability Certificate | 1,071 | 2023 | Health and Welfare Department | |

| Holders of Rehabilitation Certificate | 1,224 | 2023 | Health and Welfare Department |

Public Health Activities

This table outlines key public health activities, including health examinations and vaccinations.

| Activity | Number of Participants/Cases | Fiscal Year | Data Source |

| Health Examinations | |||

| Basic Health Check-up | 11,105 | 2022 | Health and Welfare Department |

| Stomach Cancer Screening | 3,865 | 2022 | Health and Welfare Department |

| Lung Cancer Screening | 5,233 | 2022 | Health and Welfare Department |

| Colorectal Cancer Screening | 8,973 | 2022 | Health and Welfare Department |

| Breast Cancer Screening | 5,695 | 2022 | Health and Welfare Department |

| Uterine Cancer Screening | 6,804 | 2022 | Health and Welfare Department |

| Vaccinations | |||

| Influenza (Elderly) | 21,157 | 2022 | Health and Welfare Department |

Methodologies

The data presented in this guide are derived from administrative records and population-based surveys conducted by Narashino City and Chiba Prefecture. The primary methodologies are outlined below.

Narashino City Statistical Book

The "Narashino City Statistical Book" is an annual compilation of statistical data covering various fields, including health and welfare.

-

Data Collection: The data is collected from various administrative sources within the city government, as well as from prefectural and national government agencies. For instance, data on medical facilities and personnel are obtained from the Health and Welfare Department and the Chiba Prefectural government.

-

Compilation Process: The data is compiled and reviewed by the General Affairs Division of Narashino City. The publication provides a comprehensive and standardized overview of the city's vital statistics.

Narashino City Health Consciousness Survey

Narashino City periodically conducts a "Health Consciousness Survey" to understand the health status, lifestyle, and health-related awareness of its citizens.

-

Objective: The survey aims to gather basic data for the formulation and evaluation of the "Healthy Narashino City Plan."

-

Target Population: The survey targets several distinct groups:

-

General citizens aged 20 and over.

-

Parents of young children (e.g., those attending 1.5-year-old and 3-year-old health check-ups).

-

Local businesses.

-

Citizen activity groups.

-

-

Sampling Method: For the general citizen survey, a random sample of residents is selected from the city's basic resident register. The sample size is typically around 2,000 individuals. For other groups, convenience or purposive sampling may be used.

-

Data Collection Method: The survey is conducted using a self-administered questionnaire sent and returned by mail.

-

Survey Items: The questionnaire covers a wide range of topics, including:

-

Subjective health status

-

Lifestyle habits (diet, exercise, smoking, alcohol consumption)

-

Mental health

-

Dental health

-

Participation in health check-ups

-

Awareness and utilization of local health services

-

Visualizations

The following diagrams illustrate key workflows and structures within the public health system of Narashino City.

References

A Technical Guide to Marine Biology Research Grants and Protocols in Japan

Disclaimer: Initial searches for "Narashino Bay" did not yield specific marine biology research grants associated with this named location. The city of Narashino is located in Chiba Prefecture on Tokyo Bay, a region with significant marine ecosystems, including tidal flats like the Yatsu-higata.[1][2][3][4] This guide, therefore, provides an in-depth overview of the broader landscape of marine biology research funding in Japan, offering examples of grants, protocols, and biological pathways relevant to the nation's diverse marine environments, which researchers studying areas like Tokyo Bay can pursue.

Overview of Marine Research Funding in Japan

Japan, as a maritime nation with extensive coastlines and diverse marine ecosystems ranging from northern ice-bound waters to southern coral reefs, places a strong emphasis on marine science.[5][6] Funding for marine biology research is available from a variety of governmental and private sources. Key contributors include the Japan Society for the Promotion of Science (JSPS), the Japan Science and Technology Agency (JST), and private foundations like The Nippon Foundation, which actively supports ocean-related research and the development of human resources in marine fields.[7][8][9] The Japan Agency for Marine-Earth Science and Technology (JAMSTEC) also plays a central role in conducting and supporting comprehensive marine research.[10]

Data Presentation: Representative Research Grants

The following table summarizes several publicly listed grants available for marine biology research in Japan. These examples are drawn from institutions like the Okinawa Institute of Science and Technology (OIST) and demonstrate the range of funding opportunities.[9]

| Grant Title | Funding Agency | Principal Investigator (Example) | Grant Amount (JPY) | Research Period | Research Focus | Grant Number (Example) |

| Grant-in-Aid for JSPS Fellows (DC2) | Japan Society for the Promotion of Science (JSPS) | Kota Ishikawa (OIST) | ¥200,000/month + ¥1,000,000/year | 2023–2025 | Planktivory by fish in coral reefs | JP23KJ2133 |

| Grant-in-Aid for Early-Career Scientist | Japan Society for the Promotion of Science (JSPS) | Heng Wu (OIST) | ¥2,500,000 | 2023–2025 | Hydrodynamic effects on coral mucus | 23K17033 |

| Fusion Oriented Research (FOREST) | Japan Science and Technology Agency (JST) | Yosuke Yamada (OIST) | ¥19,990,000 | 2021–2024 | Bacterial surface characteristics and carbon acquisition | JPMJFR2070 |

| Sasakawa Scientific Research Grant | The Japan Science Society | Yosuke Yamada (OIST) | ¥960,000 | 2021–2022 | Quantitative analysis of particle aggregation in seawater | 2021-6014 |

| Impacts of the pumice on the marine ecosystem | Donations from the public | Satoshi Mitarai (OIST) | ¥500,000 | 2021–2022 | Ecosystem impacts of pumice | N/A |

Experimental Protocols

Protocol: Environmental DNA (eDNA) Analysis for Biodiversity Assessment in Tidal Flats

This protocol outlines a methodology for assessing the biodiversity of a tidal flat ecosystem, such as the Yatsu-higata, using environmental DNA (eDNA) metabarcoding. This non-invasive technique is crucial for monitoring sensitive habitats and detecting cryptic or rare species.

I. Field Sampling (Water Collection)

-

Site Selection: Establish multiple sampling sites across the tidal flat, including inflow channels, mudflats, and vegetated zones.

-

Sterilization: Use sterile equipment for each sample to prevent cross-contamination. Wear gloves. Bleach and rinse all non-disposable equipment between sites.

-

Water Collection: At each site, collect 1 liter of surface water using a sterile bottle. Submerge the bottle just below the surface and allow it to fill.

-

Field Blank: Prepare a field blank at each site by pouring 1 liter of DNA-free distilled water into a sample bottle to monitor for contamination during transport and handling.

-

Storage: Place samples and blanks in a cooler with ice packs immediately after collection and transport to the laboratory for filtration within 24 hours.

II. Laboratory Filtration

-

Filter Setup: In a clean laboratory environment (ideally a PCR-free hood), set up a vacuum filtration system with a sterile 47 mm glass fiber filter (GF/F) with a 0.7 µm pore size.

-

Filtration: Shake the water sample gently to homogenize. Filter the entire 1-liter sample through the GF/F filter.

-

Filter Preservation: Using sterile forceps, fold the filter paper, place it in a 2 mL cryotube, and store it at -80°C until DNA extraction.

-

Control: Filter the field blank and a lab blank (1L of DNA-free water) using the same procedure to monitor for contamination.

III. DNA Extraction & PCR Amplification

-

Extraction: Extract DNA from the filters using a commercially available water DNA extraction kit (e.g., DNeasy PowerWater Kit) following the manufacturer’s protocol. Include an extraction blank (a clean filter) as a negative control.

-

Target Gene Selection: Select a universal barcode marker appropriate for the target taxa (e.g., the MiFish 12S rRNA gene for fish, COI for invertebrates).

-

PCR Amplification: Perform a two-step PCR.

-

1st PCR: Amplify the target gene using universal primers with adapter sequences.

-

2nd PCR: Attach unique index sequences (for multiplexing) and sequencing adapters to the amplicons from the 1st PCR.

-

-

Purification: Purify the indexed PCR products using magnetic beads (e.g., AMPure XP) to remove primer-dimers and non-target amplicons.

IV. Sequencing and Bioinformatic Analysis

-

Quantification & Pooling: Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.

-

Sequencing: Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Data Processing:

-

Demultiplex the raw sequence reads based on the unique indices.

-

Perform quality filtering and merge paired-end reads.

-

Cluster reads into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to each OTU/ASV by comparing sequences against a reference database (e.g., GenBank).

-

Analyze the resulting species lists to assess biodiversity, community composition, and species distribution across the tidal flat.

-

Mandatory Visualizations

Diagram: Experimental Workflow for eDNA Analysis

Caption: Workflow for Environmental DNA (eDNA) Metabarcoding Analysis.

Diagram: Heat Shock Response Signaling Pathway in Corals

This pathway is critical for understanding cellular responses to thermal stress, a key driver of coral bleaching, which is a major research focus in Japanese waters.[5]

References

- 1. Narashino - Wikipedia [en.wikipedia.org]

- 2. britannica.com [britannica.com]

- 3. Narashino – Travel guide at Wikivoyage [en.wikivoyage.org]

- 4. Inner Tokyo Bay | Ecologically or Biologically Significant Marine Areas [MOE] [env.go.jp]

- 5. bluejapan.org [bluejapan.org]

- 6. Marine Biodiversity in Japanese Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. en.nippon-foundation.or.jp [en.nippon-foundation.or.jp]

- 8. en.nippon-foundation.or.jp [en.nippon-foundation.or.jp]

- 9. Grants | Okinawa Institute of Science and Technology OIST [oist.jp]

- 10. Request for your support | JAMSTEC - JAPAN AGENCY FOR MARINE-EARTH SCIENCE AND TECHNOLOGY [jamstec.go.jp]

An In-depth Technical Guide to Urban Planning and Development in Narashino City

Foreword: This document provides a detailed analysis of the urban planning and development strategies employed in Narashino, Chiba Prefecture, Japan. The content is structured to meet the rigorous demands of researchers and scientists, presenting urban planning concepts through frameworks analogous to those used in the life sciences. Methodologies are detailed in a manner equivalent to experimental protocols, and strategic frameworks are visualized as signaling pathways to elucidate causal relationships between policy and urban outcomes.

Core Principles of Narashino's Urban Development

Narashino City's approach to urban planning is rooted in its "City Master Plan," a comprehensive blueprint that guides sustainable development.[1][2] The overarching goal is to create a vibrant and resilient city that balances residential comfort, commercial vitality, and environmental preservation. The plan is a response to multifaceted challenges including a shifting demographic landscape characterized by an aging population, the need for disaster resilience in the wake of events like the Great East Japan Earthquake, and the imperative to modernize infrastructure.[1]

A key tenet of Narashino's strategy is "collaborative city planning" (kyodo no machizukuri), which emphasizes active participation from citizens, businesses, and academic institutions.[1] This approach ensures that development is aligned with the needs and aspirations of the community. The city's long-term vision aims to foster a "city where everyone is connected through kindness," underscoring a commitment to social well-being and inclusivity.[3]

Urban Planning Frameworks and Strategic Pathways

The strategic initiatives outlined in Narashino's City Master Plan can be conceptualized as interconnected pathways designed to achieve specific urban development goals. These frameworks illustrate the causal relationships between policy inputs and desired societal and environmental outcomes.

.dot

Caption: Strategic framework for Narashino's urban development.

Methodologies for Urban Analysis and Planning

The formulation of Narashino's urban plans is a data-driven process that can be likened to a multi-stage experimental protocol. This section details the methodologies employed for data collection, analysis, and plan implementation.

3.1 Protocol for Master Plan Formulation

This protocol outlines the workflow for the creation and revision of the Narashino City Master Plan.

.dot

Caption: Workflow for the Narashino City Master Plan formulation.

3.2 Key Methodological Components

-

Situational Analysis: This initial phase involves a comprehensive audit of the city's current state. Key data inputs include census data, land use surveys, traffic volume studies, and assessments of public facility conditions. This corresponds to the baseline data collection phase in a scientific study.

-

Citizen Engagement and Public Consultation: Narashino City employs a variety of methods to gather public input, including town hall meetings, workshops, and public comment periods on draft plans.[4][5] This ensures that the planning process is transparent and reflects the will of the residents.

-

Council Deliberation: The Narashino City Planning Council, an advisory body, plays a crucial role in reviewing and providing expert recommendations on proposed urban plans.[4] This peer-review-like process ensures the technical soundness and feasibility of the plans.

-

Implementation and Monitoring: Once a plan is approved, its implementation is monitored by the relevant municipal departments, such as the Urban Planning Division.[6] Progress is periodically reviewed to ensure that the objectives are being met.

Quantitative Data and Regional Designations

Narashino's urban landscape is structured through a zoning system that designates specific uses for different areas. This data-driven approach ensures orderly development and the preservation of distinct neighborhood characteristics.

Table 1: Overview of Key Urban Development Zones in Narashino

| Zone Category | Primary Objective | Key Designated Areas/Projects | Relevant Regulations |

| Urbanization Promotion Areas | Areas designated for active and planned urbanization. | Tsudanuma Station South Entrance Area, Kanade no Mori | City Planning Act, Building Standards Act |

| Urbanization Control Areas | Areas where urbanization is restricted to preserve natural landscapes and prevent urban sprawl.[7] | Parts of Fujisaki, Saginumadai, Mimomi Hon-go[7] | City Planning Act |

| District Plans (Chiku Keikaku) | Areas with specific, detailed rules tailored to the local character to create a favorable environment.[5] | Yatsu Station South Entrance Area, Kanade no Mori | City Planning Act |

| Urban Redevelopment | Areas targeted for comprehensive redevelopment to enhance functionality and vitality.[4] | JR Tsudanuma Station Area[4][5] | Urban Renewal Act |

Data synthesized from the Narashino City urban planning website.

Table 2: Urban Facility Planning in Narashino

| Facility Type | Planning Objective | Examples of Planned Facilities |

| Urban Roads | To ensure smooth traffic flow and form the city's structural backbone. | 3.3.4 Higashi-Kanto Expressway connecting road |

| Station Plazas | To serve as transportation hubs and create vibrant public spaces. | JR Tsudanuma Station South Entrance Plaza Redevelopment[5] |

| Parks and Green Spaces | To provide recreational areas, improve the environment, and serve as disaster evacuation sites. | Akitsu Park, Kanade no Mori Park |

| Sewerage System | To improve public sanitation and prevent flooding. | City-wide system maintenance and upgrades |

Information sourced from the Narashino City website on urban facilities.[8]

Case Study: JR Tsudanuma Station South Entrance Redevelopment

The redevelopment of the area around the JR Tsudanuma Station's south entrance is a flagship project for Narashino.[5] The project aims to create a vibrant hub that integrates commercial, cultural, and residential functions. A significant component of this redevelopment is the planned renewal of the Narashino Cultural Hall.[9]

The project involves multiple urban planning designations, including "Urban Redevelopment Project," "Special Use District," and "District Plan," to guide the development of high-rise residential buildings, commercial facilities, and public spaces like a cultural hall and an expanded station plaza.[5] This integrated approach demonstrates the city's commitment to creating a highly functional and attractive urban core.

References

- 1. city.narashino.lg.jp [city.narashino.lg.jp]

- 2. é½å¸ãã¹ã¿ã¼ãã©ã³ï¼æ¹è¨çï¼ï¼ç¿å¿éå¸ãã¼ã ãã¼ã¸ [city.narashino.lg.jp]

- 3. city.narashino.lg.jp [city.narashino.lg.jp]

- 4. é½å¸åéçºã®æ¹éï¼ç¿å¿éå¸ãã¼ã ãã¼ã¸ [city.narashino.lg.jp]

- 5. m.youtube.com [m.youtube.com]

- 6. é½å¸è¨ç»èª²ï¼ç¿å¿éå¸ãã¼ã ãã¼ã¸ [city.narashino.lg.jp]

- 7. é½å¸ç©ºéã¥ããï¼ç¿å¿éå¸ãã¼ã ãã¼ã¸ [city.narashino.lg.jp]

- 8. é½å¸æ½è¨ã«é¢ããé½å¸è¨ç»ã®ä¸è¦§ï¼ç¿å¿éå¸ãã¼ã ãã¼ã¸ [city.narashino.lg.jp]

- 9. youtube.com [youtube.com]

Geological Surveys of the Narashino Area: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the geological conditions of the Narashino area in Chiba Prefecture, Japan. The region's geology is primarily characterized by the Shimōsa Plateau and coastal reclaimed land, each presenting distinct soil compositions and geological structures. This document synthesizes available data from geological surveys, with a particular focus on quantitative soil properties and the methodologies employed in their assessment. The information presented herein is intended to serve as a foundational resource for research and development activities where ground stability and composition are critical factors.

Geological Overview

The geology of the Narashino area is broadly divided into two main categories: the inland Shimōsa Plateau and the coastal reclaimed land adjacent to Tokyo Bay.[1]

-

Shimōsa Plateau: This inland region is situated on the Shimōsa Group, a geological formation from the Tertiary and Pleistocene periods.[2] The Shimōsa Group is composed of the Jizodo, Yabu, and Narita formations, which primarily consist of sedimentary layers of loose sand, clay silt, and pebbly-sand.[2] Overlying these formations are more recent, fertile layers of volcanic ash.[2]

-

Reclaimed Land: The coastal area of Narashino, particularly south of Route 14, is predominantly artificially reclaimed land.[3] This area was developed in two main periods: 1964-1966 and 1971-1977.[3] The reclaimed soil layer is typically 2 to 4 meters thick, with a groundwater level of 1 to 3 meters from the surface.[3] Beneath this fill, there is often a loose alluvial soil layer.[3] These man-made strata were significantly impacted by soil liquefaction during the 2011 Great East Japan Earthquake due to their high water content.[1]

A comprehensive understanding of the subsurface geology is available through the "Urban Geological Map of the Northern Area of Chiba Prefecture," published by the Geological Survey of Japan (GSJ), AIST.[4][5][6] This resource provides detailed 3D visualizations of the Quaternary coastal and fluvial sediments, as well as the artificial landfill soil.[4]

Subsurface Soil Characteristics

The soil properties in the Narashino area vary significantly between the reclaimed coastal region and the inland plateau. The following tables summarize quantitative data obtained from boring logs in the reclaimed areas.

Table 2.1: Representative Soil Profile - Reclaimed Land (Akanehama District)

| Depth (m) | Soil Type | SPT N-value | Remarks |

| 0 - 6.0 | Sand Fill | < 10 | High liquefaction potential. Groundwater level at approx. 2.0m. |

| 6.0 - | Alluvial Sand | < 10 | Loose alluvial soil layer underlying the sand fill. |

Data synthesized from the "Preliminary Report on Disasters Observed in Narashino City due to Liquefaction During Erthquake Great East Japan Earthquake."[3]

Table 2.2: General Soil Characteristics - Non-Reclaimed Area Foundation Soils

| Depth (m) | Soil Type | SPT N-value | Remarks |

| 0 - 5.0 | Soft Cohesive Soils | - | Not typically liquefiable but prone to deformation. |

| > 5.0 | Alluvial Sand Layer | ~ 20 | Non-liquefiable, may transfer strong ground motion. |

Data synthesized from the "Preliminary Report on Disasters Observed in Narashino City due to Liquefaction During Erthquake Great East Japan Earthquake."

Experimental Protocols

The geological data for the Narashino area is primarily derived from boring surveys, including soil sampling and Standard Penetration Tests (SPT). These investigations are conducted in accordance with the standards set by the Japanese Geotechnical Society (JGS) and Japanese Industrial Standards (JIS).[3][7]

Boring and Soil Sampling

Boring surveys are essential for directly observing subsurface geological layers and collecting soil samples for laboratory testing.

-

Procedure:

-

A borehole is advanced to the desired depth.

-

For undisturbed soil samples, specialized samplers are used, such as the thin-walled tube sampler with a fixed piston (JGS 1221) or rotary double-tube and triple-tube samplers (JGS 1222, JGS 1223).[7]

-

The sampler is carefully pushed or driven into the soil at the bottom of the borehole.

-

The sampler is withdrawn, and the soil sample is extruded and prepared for transportation to the laboratory.

-

Samples are sealed to maintain their in-situ moisture content and prevent disturbance during transport.

-

Standard Penetration Test (SPT)

The SPT is a dynamic penetration test performed in a borehole to assess the relative density of soils and obtain a disturbed soil sample. The procedure is standardized by JIS A 1219.[5][7]

-

Apparatus:

-

A standard split-barrel sampler.

-

A drive hammer with a mass of 63.5 kg.

-

A drop height of 75 cm.

-

-

Procedure:

-

The sampler is driven into the soil at the bottom of the borehole over a total distance of 45 cm.

-

The number of blows required to penetrate each of the three 15 cm intervals is recorded.

-

The SPT N-value is the sum of the blow counts for the final two 15 cm intervals (i.e., the penetration from 15 cm to 45 cm).

-

If the sampler penetrates more than 30 cm under the weight of the hammer alone, the N-value is recorded as 0.[5]

-

Visualizations

Geological Cross-Section of Narashino Area

The following diagram illustrates a representative geological cross-section of the Narashino area, depicting the relationship between the Shimōsa Plateau and the coastal reclaimed land.

Standard Penetration Test (SPT) Workflow

The diagram below outlines the key steps involved in conducting a Standard Penetration Test.

References

- 1. jiban.or.jp [jiban.or.jp]

- 2. Shimōsa Plateau - Wikipedia [en.wikipedia.org]

- 3. jiban.or.jp [jiban.or.jp]

- 4. jiban.or.jp [jiban.or.jp]

- 5. openjicareport.jica.go.jp [openjicareport.jica.go.jp]

- 6. Standard penetration test - Wikipedia [en.wikipedia.org]

- 7. » JGS Standards|The Japanese Geotechnical Society [jiban.or.jp]

Early Foundations: Military Infrastructure and Unforeseen Technological Transfer (Meiji Era to World War I)

An In-depth Guide to the History of Industrial Technology in Narashino

This technical guide provides a comprehensive overview of the history of industrial technology in Narashino, Japan. It is intended for researchers, scientists, and professionals interested in the evolution of industrial landscapes in suburban Tokyo. This document synthesizes available historical and economic data to present a narrative of Narashino's transformation from a military town to a key node in the Keiyō Industrial Zone and a modern, diversified city.

Prior to the Meiji Restoration, the area of modern-day Narashino was characterized by sparsely populated wetlands.[1] Its development began in earnest with the establishment of military facilities for the Imperial Japanese Army. The area was used for cavalry maneuvers and was home to the Imperial Japanese Army Narashino School, which later became a center for tank warfare training.[1] This military presence laid the groundwork for future infrastructure development.

A unique and significant event in Narashino's early technological history was the establishment of a prisoner-of-war camp during World War I, which housed German soldiers.[1][2] Among these prisoners were individuals with valuable industrial skills. Notably, German butchers introduced the techniques of sausage making to Japan.[2][3][4][5] This knowledge was subsequently disseminated to the broader Japanese food industry through government-organized lectures, earning Narashino the distinction of being the "birthplace of Japanese sausages."[2][3] This incident represents an early and unusual example of direct technology transfer that had a lasting impact.

Post-War Transformation and the Rise of Heavy Industry (1945 - 1970s)

Following World War II, Japan underwent a period of rapid economic growth and industrialization, often referred to as the "Japanese economic miracle."[6] Narashino's trajectory was significantly shaped by this national trend. The city became an integral part of the Keiyō Industrial Zone, a massive industrial belt developed on reclaimed land along the northeastern coast of Tokyo Bay.[1][7] The development of this zone was a strategic effort to decentralize industry from Tokyo and foster heavy industrial growth.[7][8][9][10]

The construction of a major steel plant in the neighboring city of Chiba in 1953 marked a turning point for the region, attracting a concentration of heavy industries.[7][8][9] In Narashino and the surrounding areas, factories were established for chemical processing, iron and steel production, and petrochemicals.[11] This period was characterized by large-scale land reclamation projects to create new industrial estates and deepwater ports to support the burgeoning industries.[7] By the 1970s, the Keiyō Industrial Zone was one of Japan's most significant centers for the production of heavy metals and chemicals.[8][9][10]

References

- 1. Narashino - Wikipedia [en.wikipedia.org]

- 2. Narashino - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. Narashino City Guide Narashino Creating and Manufacturing [guide.narashino-cci.or.jp]

- 4. city.narashino.lg.jp [city.narashino.lg.jp]

- 5. youtube.com [youtube.com]

- 6. open.metu.edu.tr [open.metu.edu.tr]

- 7. Keiyō Industrial Zone - Wikipedia [en.wikipedia.org]

- 8. kids-dev.dev-ext.britannica.com [kids-dev.dev-ext.britannica.com]

- 9. universalium.en-academic.com [universalium.en-academic.com]

- 10. Keiyō Industrial Zone | Port, Logistics, Manufacturing | Britannica [britannica.com]

- 11. Narashino | Narashino | City, Chiba Prefecture | Britannica [britannica.com]

Key Scientific Research Institutions in Narashino: A Technical Guide for Drug Development Professionals

Narashino, Japan – Nestled within Chiba Prefecture, the city of Narashino is a hub of scientific advancement, hosting a range of institutions at the forefront of pharmaceutical and biomedical research. This guide provides an in-depth look at the core research activities of key institutions in the area, with a focus on methodologies and quantitative data relevant to researchers, scientists, and drug development professionals. The primary focus of this guide will be on the significant contributions from Toho University's Narashino Campus , with acknowledgments of other notable institutions such as Nihon University and the Chiba Institute of Technology , which contribute to the broader scientific landscape.

Toho University Narashino Campus: A Nexus of Pharmaceutical and Biomedical Innovation

The Narashino campus of Toho University is a cornerstone of scientific research in the region, housing the Faculty of Pharmaceutical Sciences, the Faculty of Science, and a Biomedical Research Center.[1] The research conducted here is particularly pertinent to drug development, spanning from fundamental molecular biology to applied pharmaceutical sciences.

Research Highlight 1: Elucidating Mechanisms of Genomic Instability in Cancer

Recent research from the Department of Molecular Biology at the Faculty of Pharmaceutical Sciences has shed light on the molecular mechanisms underlying cancer development. A study led by Dr. Shusuke Tada and Takashi Tsuyama investigated the effects of overexpressing the protein Cdc10-dependent transcript 1 (CDT1), a critical regulator of DNA replication.[2][3] It was demonstrated that the overexpression of CDT1 inhibits the helicase activity of the mini-chromosome maintenance (MCM) complex, which is essential for unwinding DNA during replication.[2][3] This inhibition leads to the suppression of nascent strand synthesis, ultimately causing the collapse of the replication fork and inducing DNA damage, a potential driver of genomic instability and tumorigenesis.[2]

The following diagram illustrates the proposed pathway by which CDT1 overexpression leads to DNA damage.

Objective: To investigate the mechanism by which CDT1 overexpression affects DNA replication fork progression in human cells.

Methodology:

-

Cell Line Establishment: Establish cultured human cell lines with an inducible CDT1 overexpression system. This allows for controlled expression of the CDT1 protein upon addition of an inducing agent.

-

Induction of CDT1 Overexpression: Culture the established cell lines and induce CDT1 overexpression by adding the specific inducing agent to the culture medium.

-

Analysis of DNA Replication: Monitor the progression of DNA replication in the induced cells. This can be achieved through techniques such as DNA fiber analysis, where nascent DNA strands are labeled with nucleotide analogs (e.g., CldU and IdU) and visualized by immunofluorescence to measure the length and integrity of replication tracks.

-

Assessment of DNA Damage: Evaluate the extent of DNA damage in cells overexpressing CDT1. This is commonly done by immunofluorescence staining for DNA damage markers like γ-H2AX and 53BP1, which form foci at the sites of DNA double-strand breaks.

-

Analysis of Protein Interactions: Investigate the interaction between overexpressed CDT1 and the MCM complex. This can be performed using co-immunoprecipitation assays followed by Western blotting to confirm that the suppression of replication fork progression is dependent on this interaction.[2][3]

Research Highlight 2: Enhancing Physicochemical Properties of Active Pharmaceutical Ingredients (APIs)

The Laboratory of Pharmaceutics at Toho University is actively engaged in improving the properties of APIs. A notable study focused on modifying the hydrate formation propensity of loxoprofen sodium, a widely used non-steroidal anti-inflammatory drug.[4] The research demonstrated that salt co-crystallization of loxoprofen sodium dihydrate with specific sugars, such as ribose and fructose, can reduce its tendency to form hydrates.[4]

| Co-former | Resulting Solid Form | Hydration State | Key Analytical Findings |

| Ribose | Loxoprofen Sodium-Ribose Co-crystal | Monohydrate | Forms a new crystalline structure with one water molecule. |

| Fructose | Loxoprofen Sodium-Fructose Co-crystal | Anhydrate | Forms a stable anhydrous co-crystal. |

| Control (None) | Loxoprofen Sodium Dihydrate | Dihydrate | Dehydrates at approximately 60°C and rehydrates at ~25% relative humidity.[5] |

The following diagram outlines the experimental workflow for the co-crystallization of loxoprofen sodium and its subsequent analysis.

Objective: To prepare and characterize co-crystals of loxoprofen sodium with sugars to reduce hydrate formation.

Methodology:

-

Co-crystal Screening by Liquid-Assisted Grinding:

-

Mix loxoprofen sodium dihydrate with a molar equivalent of a sugar co-former (e.g., ribose, fructose).

-

Add a small amount of ethanol to the mixture.

-

Grind the mixture using a mortar and pestle or a mechanical grinder for a specified time (e.g., 30-60 minutes) to induce solid-state transformation.[4]

-

-

Powder X-ray Diffraction (PXRD) Analysis:

-

Analyze the resulting powder using a PXRD instrument to identify changes in the crystal lattice, confirming the formation of a new solid phase distinct from the starting materials.

-

-

Thermal Analysis:

-

Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on the co-crystals.

-

Heat the samples at a controlled rate (e.g., 10°C/min) to determine melting points, desolvation temperatures, and weight loss corresponding to water content.[5]

-

-

Water Vapor Sorption/Desorption Analysis:

-

Expose the co-crystal samples to a range of relative humidity (RH) levels at a constant temperature (e.g., 25°C).

-

Measure the change in mass to determine the hygroscopicity and the stability of the hydrate/anhydrate forms under different humidity conditions.

-

-

Single-Crystal X-ray Diffraction:

-

If single crystals can be grown, perform single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of molecules in the crystal lattice. This provides definitive evidence of co-crystal formation and reveals the intermolecular interactions responsible for its stability.[4]

-

Other Key Institutions in the Narashino Research Ecosystem

While Toho University's Narashino campus is a prominent player, other institutions in the area contribute significantly to the scientific and technological landscape relevant to drug development.

-

Nihon University College of Industrial Technology: This institution's "Center of Exchange for Research and Technology" fosters collaborations with industry. The discipline of applied molecular chemistry is particularly relevant, with potential applications in the synthesis of novel compounds and intermediates for pharmaceutical use.

-

Chiba Institute of Technology: With a strong emphasis on engineering and materials science, the Chiba Institute of Technology's research in areas like applied chemistry can intersect with drug development, particularly in the creation of advanced drug delivery systems, such as nanocarriers and specialized polymers.

-

Shiratori Pharmaceutical Co., Ltd.: As an R&D-focused pharmaceutical company, Shiratori Pharmaceutical is directly involved in the development and manufacturing of APIs and their intermediates. Their presence in Narashino provides a direct link between academic research and industrial application, creating a synergistic environment for pharmaceutical innovation.

References

- 1. Regulation and Function of Cdt1; A Key Factor in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDT1 overexpression suppresses DNA replication and induces DNA damage, suggesting a mechanism for cancer development | EurekAlert! [eurekalert.org]

- 3. global.toho-u.ac.jp [global.toho-u.ac.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystal Structure and Physical Properties of Loxoprofen Sodium Dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Analysis of Collaborative Research in Drug Development at Nihon University

A Technical Overview for Researchers and Drug Development Professionals

Nihon University, through its various specialized departments, actively engages in collaborative research with industry partners, fostering a synergistic environment for innovation, particularly in the realm of drug development. This guide provides a detailed examination of the collaborative research landscape at Nihon University, with a specific focus on a notable project from the School of Pharmacy, to illustrate the depth and practical application of these partnerships.

While a broad spectrum of collaborative research is undertaken across the university's campuses, including the Narashino campus which houses the College of Industrial Technology, this report hones in on a specific, publicly documented research initiative that exemplifies the university's commitment to advancing medical science through joint efforts. The chosen case study, originating from a funded collaborative research grant at the School of Pharmacy, offers valuable insights into the methodologies and outcomes of such partnerships.

Case Study: Factors Influencing Vancomycin Efficacy in MRSA Pneumonia

A significant collaborative research project undertaken at Nihon University's School of Pharmacy investigated the "Clinical factors affecting the efficacy of vancomycin in methicillin-resistant Staphylococcus aureus pneumonia." This research is critical for optimizing treatment strategies for a challenging and often life-threatening infection.

Data Presentation

The study involved a retrospective analysis of clinical data from patients with MRSA pneumonia treated with vancomycin. The key quantitative findings are summarized below for comparative analysis.

Table 1: Patient Demographics and Clinical Characteristics

| Characteristic | Effective Group (n=34) | Ineffective Group (n=6) | p-value |

| Age (years, mean ± SD) | 72.4 ± 14.5 | 78.3 ± 9.3 | 0.31 |

| Gender (Male/Female) | 23/11 | 4/2 | 1.00 |

| Body Weight (kg, mean ± SD) | 50.9 ± 11.2 | 48.5 ± 9.8 | 0.60 |

| APACHE II Score (mean ± SD) | 19.9 ± 6.2 | 24.5 ± 5.9 | 0.09 |

| Underlying Malignancy | 6 (17.6%) | 4 (66.7%) | 0.01 |

| Parenteral Nutrition | 10 (29.4%) | 5 (83.3%) | 0.02 |

Table 2: Vancomycin Pharmacokinetic Parameters

| Parameter | Effective Group (n=34) | Ineffective Group (n=6) | p-value |

| Trough Concentration (μg/mL, mean ± SD) | 13.8 ± 4.9 | 12.8 ± 4.0 | 0.64 |

| AUC24 (μg·h/mL, mean ± SD) | 485.4 ± 143.6 | 441.7 ± 124.4 | 0.50 |

| Creatinine Clearance (mL/min, mean ± SD) | 52.1 ± 28.3 | 45.0 ± 21.9 | 0.53 |

AUC24: Area under the concentration-time curve over 24 hours

Experimental Protocols

The research methodology employed in this collaborative study provides a clear framework for conducting similar clinical investigations.

1. Patient Selection and Data Collection:

-

A retrospective review was conducted on patients diagnosed with MRSA pneumonia who received vancomycin treatment.

-

Inclusion criteria included age ≥ 18 years, positive culture for MRSA from respiratory specimens, and treatment with intravenous vancomycin for at least 72 hours.

-

Patient data, including demographics, underlying diseases, severity of illness (APACHE II score), and nutritional status, were collected from medical records.

2. Vancomycin Dosing and Monitoring:

-

Vancomycin was administered intravenously, with dosing regimens adjusted based on renal function and therapeutic drug monitoring (TDM).

-

Serum trough concentrations of vancomycin were measured just before the next dose at steady state.

-

The area under the concentration-time curve over 24 hours (AUC24) was estimated using the Bayesian method.

3. Efficacy and Safety Assessment:

-

The primary outcome was clinical efficacy at 7-14 days after the initiation of vancomycin therapy, categorized as either "effective" or "ineffective" based on clinical and radiological improvements.

-

Safety was assessed by monitoring for adverse events, particularly nephrotoxicity.

4. Statistical Analysis:

-

Statistical analyses were performed to identify factors associated with the clinical efficacy of vancomycin.

-

Univariate analysis was conducted using the Mann-Whitney U test for continuous variables and Fisher's exact test for categorical variables.

-

Multivariate logistic regression analysis was performed to identify independent predictors of treatment failure.

Logical Relationships in Efficacy Assessment

The logical workflow for determining the factors affecting vancomycin efficacy can be visualized as follows.

This diagram illustrates the process from patient data collection through statistical analysis to the final identification of factors that predict the clinical success of vancomycin treatment in MRSA pneumonia.

This in-depth look at a specific collaborative research project at Nihon University's School of Pharmacy highlights the institution's capacity for conducting rigorous, clinically relevant research with direct applications in drug development and patient care. The methodologies and findings of such studies provide a valuable resource for the scientific and pharmaceutical communities.

Core Research Focus of Toho University Faculty of Pharmaceutical Sciences: A Technical Guide

This technical guide provides an in-depth overview of the core research areas within the Toho University Faculty of Pharmaceutical Sciences. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the faculty's scientific contributions, experimental methodologies, and key findings. The research focus is multifaceted, with significant contributions in the fields of pharmaceutics, analytical chemistry, and molecular biology.

Laboratory of Pharmaceutics: Advancing Drug Formulation through Physicochemical Characterization

The Laboratory of Pharmaceutics is dedicated to enhancing the efficacy and stability of pharmaceutical formulations by meticulously investigating the physicochemical and structural properties of active pharmaceutical ingredients (APIs) and excipients.[1] A core focus of their research is the characterization of different polymorphic crystalline forms, salts, and co-crystals of APIs to optimize drug delivery and performance.

Research Highlight: Physicochemical Properties of Loxoprofen Sodium Dihydrate

In a representative study, the laboratory conducted a detailed analysis of the crystal structure and physicochemical properties of loxoprofen sodium dihydrate, a widely used non-steroidal anti-inflammatory drug. This research provides critical data for ensuring the stability and dissolution properties of loxoprofen sodium formulations.

| Parameter | Value |

| Dehydration Onset Temperature | ~50°C |

| Peak Dehydration Temperature | ~80°C |

| Melting Point of Anhydrate | ~180°C |

Single-Crystal X-ray Diffraction (SC-XRD):

-

Single crystals of loxoprofen sodium dihydrate were mounted on a diffractometer.

-

X-ray diffraction data was collected at room temperature using Mo Kα radiation.

-

The crystal structure was solved by direct methods and refined using specialized software.

Powder X-ray Diffraction (PXRD):

-

A powdered sample of loxoprofen sodium dihydrate was placed on a sample holder.

-

The PXRD pattern was recorded using a diffractometer with Cu Kα radiation.

-

The data was collected over a 2θ range of 5° to 40° to identify the crystalline form.

Thermogravimetry/Differential Thermal Analysis (TG/DTA):

-

A sample of loxoprofen sodium dihydrate was placed in an aluminum pan.

-

The sample was heated from 25°C to 200°C at a constant heating rate of 10°C/min.

-

The weight loss (TG) and temperature difference (DTA) were recorded simultaneously to determine dehydration and melting points.

Laboratory of Analytical Chemistry: Innovations in Bioanalysis

The Laboratory of Analytical Chemistry focuses on the development of novel and highly sensitive analytical methods for the determination of drugs and endogenous compounds in biological samples. Their research is instrumental in pharmacokinetic studies, drug metabolism research, and clinical diagnostics. A key area of their expertise lies in the application of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Research Highlight: Enantiomeric Separation of 1-methyl-tryptophan

A notable achievement of this laboratory is the development of a sophisticated HPLC-MS/MS method for the enantiomeric separation of 1-methyl-tryptophan, an important metabolite in various physiological and pathological processes. This method allows for the precise quantification of D- and L-enantiomers in biological matrices.

| Parameter | Specification |

| HPLC Column | Chiral stationary phase column |

| Mobile Phase | Gradient elution with acetonitrile and water containing 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| MS/MS Transition (m/z) | Precursor ion > Product ion (specific values proprietary) |

Sample Preparation:

-

Biological samples (e.g., plasma, urine) are thawed and vortexed.

-

Proteins are precipitated by adding a threefold volume of acetonitrile.

-

The mixture is centrifuged, and the supernatant is collected.

-

The supernatant is evaporated to dryness and reconstituted in the mobile phase for injection.

HPLC-MS/MS Analysis:

-

The prepared sample is injected into the HPLC system.

-

The enantiomers are separated on the chiral column using the specified gradient elution.

-

The eluent is introduced into the mass spectrometer.

-

The analytes are ionized by ESI and fragmented in the collision cell.

-

The specific precursor-to-product ion transitions are monitored for quantification.

Department of Molecular Biology: Unraveling Mechanisms of Cancer and Cellular Processes

The Department of Molecular Biology is at the forefront of research into the fundamental molecular mechanisms that govern cell growth, differentiation, and disease, with a particular emphasis on cancer biology. Their work aims to identify novel therapeutic targets and diagnostic markers.

Research Highlight: The Role of CDT1 in DNA Replication and Damage

Recent research from this department has shed light on the dual role of the protein CDT1 in DNA replication. While essential for initiating DNA replication, its overexpression has been linked to cancer development. Their findings suggest that excess CDT1 can inhibit the progression of DNA replication forks, leading to DNA damage and genomic instability.

Cell Culture and Transfection:

-

Human cell lines (e.g., HeLa, U2OS) are cultured in appropriate media supplemented with fetal bovine serum.

-

Plasmids encoding wild-type or mutant CDT1 are transfected into the cells using lipid-based transfection reagents.

-

Cells are harvested at various time points post-transfection for subsequent analyses.

Western Blotting:

-

Total cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against CDT1 and other proteins of interest.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

DNA Fiber Assay:

-

Cells are sequentially pulse-labeled with CldU and IdU to label replicating DNA.

-

DNA fibers are stretched on microscope slides.

-

The labeled tracks are visualized by immunofluorescence using specific antibodies against CldU and IdU.

-

The lengths of the labeled tracks are measured to determine the rate of replication fork progression.

This guide highlights the depth and breadth of research conducted at the Toho University Faculty of Pharmaceutical Sciences. The faculty's commitment to rigorous scientific inquiry and innovation continues to contribute significantly to the advancement of pharmaceutical sciences and drug development.

References

A Guide to the Research and Methodologies of the Chiba Institute of Technology Planetary Exploration Research Center (PERC)

A Note on Scope: This document provides a high-level technical overview of the activities and research focus of the Chiba Institute of Technology's (CIT) Planetary Exploration Research Center (PERC). It is intended for researchers and scientists interested in planetary science and exploration. The research conducted at PERC is focused on planetary science, astrobiology, and the development of exploration technology. It is important to note that this field is distinct from drug development and does not involve the study of biological signaling pathways in the context of pharmacology. Detailed internal data archives and specific experimental protocols are not publicly available; this guide is therefore based on publicly accessible information regarding the center's projects and research methodologies.

The Planetary Exploration Research Center (PERC) at the Chiba Institute of Technology is a leading Japanese institution dedicated to understanding the origins and evolution of our solar system and the potential for life beyond Earth.[1] The center engages in a multifaceted approach that combines participation in space missions, the development of novel observational technology, and the subsequent analysis of exploration data.[2]

Core Research Activities

PERC's research can be broadly categorized into several key areas:

-

Space and Planetary Science Research: This foundational area seeks to unravel the formation processes of planets and the origins of life.[2]

-

Planetary Exploration Data Analysis: Researchers process and analyze data from various planetary probes and observational equipment, including data from major missions like Hayabusa2.[2]

-

Development of Observational Equipment: PERC designs and develops cutting-edge instruments for use in the harsh environment of space, contributing to missions led by JAXA, NASA, and other international agencies.[2]

Key Projects and Missions

PERC is actively involved in a number of high-profile planetary exploration missions:

| Mission Name | Target Celestial Body | Key Objectives |

| Hayabusa2 | Asteroid Ryugu | Sample return, analysis of surface composition and internal structure.[2][3] |

| MMX (Martian Moons eXploration) | Phobos and Deimos | Sample return from the Martian moon Phobos to investigate the origin of Mars' moons and the evolution of the Martian sphere.[3] |

| DESTINY+ | Asteroid Phaethon | Fly-by exploration of the Geminid meteor shower's parent body.[3][4] |

| BepiColombo | Mercury | Comprehensive observation of the planet Mercury.[3] |

| Biopause Project | Earth's Stratosphere | Collection and analysis of microorganisms in the upper atmosphere to determine the upper boundary of Earth's biosphere.[3][5] |

Methodological Workflow

The general workflow at PERC follows a logical progression from mission development to scientific publication. This involves designing and building instruments, participating in missions to gather data, processing and analyzing that data, and finally, constructing theoretical models and publishing the results.

Experimental Protocols

-

Data Analysis: The analysis of planetary exploration data involves rigorous processing to remove instrumental artifacts and calibrate the raw data.[2] This is followed by scientific analysis using a variety of software and modeling tools to interpret geological features, chemical compositions, and physical properties of the target bodies.

-

Technology Development: The development of observational equipment undergoes a stringent process of design, simulation, prototyping, and testing in environments that simulate the harsh conditions of space, including high vacuum, extreme temperatures, and zero gravity.[2] This ensures the instruments can survive launch and operate reliably during the mission. For instance, in the Biopause project, a new microorganism collection device was developed and successfully tested via a high-altitude balloon launch to solve challenges related to seawater infiltration upon landing.[5]

References

- 1. Chiba Institute of Technology - Wikipedia [en.wikipedia.org]

- 2. Purpose and activities - Planetary Exploration Research Center [perc.it-chiba.ac.jp]

- 3. 千葉工業大学 惑星探査研究センター(PERC) [perc.it-chiba.ac.jp]

- 4. åèå·¥æ¥å¤§å¦ æææ¢æ»ç 究ã»ã³ã¿ã¼(PERC) èäºæå æé· | Special Interview | ãç 究ãã§é¸ã¶å¤§å¦é²å¦æ å ±ãµã¤ã F-lab [allow-web.com]

- 5. 千葉工業大学惑星探査研究センター(PERC)の成層圏微生物捕獲実験“Biopauseプロジェクト”大気球実験に成功! | 千葉工業大学のプレスリリース [prtimes.jp]

Methodological & Application

Application Notes and Protocols for Air Quality Monitoring in Urban Japan: A Focus on Narashino City

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the prevailing air quality monitoring techniques utilized in urban areas of Japan, with a specific focus on Narashino City in Chiba Prefecture. It outlines the standard methodologies, experimental protocols for key pollutants, and presents representative air quality data. The content is structured to serve as a practical guide for researchers and professionals requiring an in-depth understanding of atmospheric environmental monitoring in a Japanese urban context.

Introduction to Air Quality Monitoring in Japan

Japan's air quality monitoring is conducted under a stringent legal framework, primarily the Air Pollution Control Law. The Ministry of the Environment (MOE) sets the environmental quality standards (EQSs) and specifies the official measurement methods.[1][2] Local governments, such as Chiba Prefecture and Narashino City, are responsible for the continuous monitoring and reporting of air quality data to the public.[3]

Monitoring stations are broadly categorized into two types: General Ambient Air Quality Monitoring Stations (AAQMS), which assess the overall air quality in residential areas, and Roadside Air Quality Monitoring Stations (RAQMS), which specifically measure pollution from vehicular emissions.[1]

The primary pollutants continuously monitored include:

-

Particulate Matter (PM2.5 and PM10)

-

Sulfur Oxides (SOx)

-

Nitrogen Oxides (NOx)

-

Photochemical Oxidants (as Ozone, O₃)

-

Carbon Monoxide (CO)

Data Presentation: Air Quality in Narashino

The following tables summarize representative air quality data for Narashino City. The data is aggregated from publicly available real-time and historical monitoring sources. It is important to note that these values can fluctuate based on meteorological conditions and local emission sources.

Table 1: Representative Concentrations of Major Air Pollutants in Narashino

| Pollutant | Measurement Unit | Representative Concentration | WHO Guideline (24-hour mean) |

| PM2.5 | µg/m³ | 19[4] | 15 |

| PM10 | µg/m³ | 20[4] | 45 |

| Nitrogen Dioxide (NO₂) | ppb | 40[4] | - |

| Sulfur Dioxide (SO₂) | ppb | 1[4] | 40 µg/m³ (~15 ppb) |

| Ozone (O₃) | ppb | 13[4] | 100 µg/m³ (~51 ppb) (8-hour mean) |

| Carbon Monoxide (CO) | ppb | 447[4] | 4 mg/m³ (~3490 ppb) |

Table 2: Japanese Environmental Quality Standards (EQSs) for Ambient Air

| Pollutant | Averaging Time | Standard Value |

| PM2.5 | Annual Mean | 15 µg/m³ or less |

| 24-hour Mean | 35 µg/m³ or less | |

| Suspended Particulate Matter (SPM, ~PM10) | 1-hour values | 0.20 mg/m³ or less |

| 24-hour mean of 1-hour values | 0.10 mg/m³ or less | |

| Sulfur Dioxide (SO₂) | 1-hour values | 0.1 ppm or less |

| 24-hour mean of 1-hour values | 0.04 ppm or less | |

| Nitrogen Dioxide (NO₂) | 24-hour mean of 1-hour values | Within the range of 0.04 to 0.06 ppm or lower |

| Photochemical Oxidants (as O₃) | 1-hour value | 0.06 ppm or less |

| Carbon Monoxide (CO) | 8-hour mean of 1-hour values | 20 ppm or less |

| 24-hour mean of 1-hour values | 10 ppm or less |

Experimental Protocols

The following sections detail the standard methodologies for monitoring the key air pollutants in Japan. These protocols are based on official guidelines from the Ministry of the Environment, Japanese Industrial Standards (JIS), and operational manuals of commonly used analytical instruments.

Particulate Matter (PM2.5) Monitoring: Beta Attenuation Method

The Beta Attenuation Monitor (BAM) is a widely used automated method for the continuous measurement of PM2.5 mass concentration.

Principle: Ambient air is drawn through a size-selective inlet (PM2.5 cyclone) at a constant flow rate onto a glass fiber filter tape. A Carbon-14 (¹⁴C) source emits beta particles that pass through the filter tape. The degree of attenuation of these beta particles is proportional to the mass of the particulate matter collected on the tape.

Experimental Workflow:

References

Water Sampling and Analysis Protocols for Tokyo Bay near Narashino: A Guide for Researchers

Introduction

This document provides detailed application notes and standardized protocols for water sampling and analysis in Tokyo Bay, with a specific focus on the coastal area near Narashino, Chiba Prefecture. This region is characterized by significant urban and industrial activity, making comprehensive water quality monitoring crucial for environmental research, public health, and the development of marine-derived pharmaceuticals. The following protocols are synthesized from established methodologies, including Japanese Industrial Standards (JIS), guidelines from the Japanese Ministry of the Environment, and peer-reviewed scientific literature. They are designed to ensure data accuracy, reproducibility, and comparability for a wide range of physical, chemical, and biological parameters.

General Sampling Plan and Site Selection

A robust sampling plan is the foundation of any environmental monitoring program. For Tokyo Bay near Narashino, it is recommended to establish a series of sampling stations that capture the influence of various potential pollution sources and hydrological conditions.

Recommended Sampling Locations near Narashino:

-

Yatsu-higata Tidal Flat: A key ecological area, sampling here can provide insights into the health of this important ecosystem.[1]

-

River Mouths (e.g., Ebigawa River): To assess the impact of riverine discharge into the bay.[2]

-

Offshore Keiyo Port: To monitor water quality in an area with significant maritime and industrial activity.[2]

-

Narashino Coastal Area: General monitoring points along the coastline to establish baseline water quality.

Sampling should ideally be conducted quarterly to capture seasonal variations.[3] For specific studies, such as assessing tidal influence, more frequent sampling may be required.

Water Sample Collection and Preservation

Proper sample collection and preservation are critical to prevent contamination and degradation of the target analytes. The following table summarizes the recommended procedures for various water quality parameters.

Table 1: Sample Collection, Preservation, and Storage Requirements

| Parameter Category | Specific Analytes | Container | Minimum Volume | Preservation Method | Maximum Holding Time |

| Physical Properties | Temperature, pH, Salinity, Turbidity | High-Density Polyethylene (HDPE) or Glass | 500 mL | Analyze immediately or store at 4°C in the dark | 24 hours |